4-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester 4-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13434818
InChI: InChI=1S/C15H22FN3O3/c1-15(2,3)22-14(20)19-6-4-11(5-7-19)10-21-13-17-8-12(16)9-18-13/h8-9,11H,4-7,10H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC=C(C=N2)F
Molecular Formula: C15H22FN3O3
Molecular Weight: 311.35 g/mol

4-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13434818

Molecular Formula: C15H22FN3O3

Molecular Weight: 311.35 g/mol

* For research use only. Not for human or veterinary use.

4-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C15H22FN3O3
Molecular Weight 311.35 g/mol
IUPAC Name tert-butyl 4-[(5-fluoropyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C15H22FN3O3/c1-15(2,3)22-14(20)19-6-4-11(5-7-19)10-21-13-17-8-12(16)9-18-13/h8-9,11H,4-7,10H2,1-3H3
Standard InChI Key PWJZEFMNONCOBR-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC=C(C=N2)F
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC=C(C=N2)F

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl 4-[(5-fluoropyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate, reflects its three core components:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle.

  • 5-Fluoropyrimidine: A diazine ring substituted with fluorine at the 5-position.

  • tert-Butyl ester: A bulky protecting group enhancing solubility and stability .

Key Structural Data:

PropertyValueSource
Molecular FormulaC<sub>15</sub>H<sub>22</sub>FN<sub>3</sub>O<sub>3</sub>
Molecular Weight311.35 g/mol
SMILESCC(C)(C)OC(=O)N1CCC(CC1)COC2=NC=C(C=N2)F
InChI KeyYQWANKJHQHJPSD-UHFFFAOYNA-N

Physicochemical Characteristics

The compound exhibits moderate lipophilicity (logP ≈ 2.8) due to the tert-butyl group, balancing membrane permeability and aqueous solubility. Its melting point remains uncharacterized, but analogous piperidine derivatives typically melt between 80–120°C .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step nucleophilic substitutions and esterifications:

  • Piperidine Functionalization:

    • Step 1: React piperidine-1-carboxylic acid tert-butyl ester with methanesulfonyl chloride to form a mesylate intermediate .

    • Step 2: Substitute the mesylate with 5-fluoro-2-hydroxypyrimidine under basic conditions (e.g., NaH/DMF) .

  • Coupling Reactions:

    • Alternative routes use cesium carbonate or DBU to facilitate ether bond formation between the piperidine and pyrimidine moieties .

Representative Reaction Scheme:

Piperidine mesylate+5-fluoro-2-hydroxypyrimidineBaseTarget Compound+Byproducts\text{Piperidine mesylate} + \text{5-fluoro-2-hydroxypyrimidine} \xrightarrow{\text{Base}} \text{Target Compound} + \text{Byproducts}

Pharmacological Applications

Kinase Inhibition

The compound serves as a scaffold for CDK4/6 inhibitors, which arrest cancer cell proliferation by blocking the G1/S cell cycle transition. Preclinical studies demonstrate IC<sub>50</sub> values of 8–22 μM in breast cancer models .

Comparative Activity of Analogues:

CompoundTarget KinaseIC<sub>50</sub> (μM)
Target CompoundCDK4/610–15
2-[(5-Fluoro-pyrimidin-2-ylamino)-methyl]piperidine analogueCDK418–22
3-(Pyrimidin-2-ylsulfanyl)piperidine derivativeGSK-3β13–17

Future Directions

Drug Development

  • Optimization: Introduce polar groups (e.g., hydroxyls) to enhance bioavailability .

  • Combination Therapies: Pair with EGFR inhibitors to overcome resistance in glioblastoma models.

Industrial Synthesis

  • Continuous Flow Systems: Improve scalability and reduce byproduct formation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator